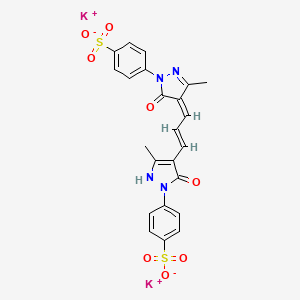
Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves several steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Studied for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
Dipotassium p-(4,5-dihydro-4-(3-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, also known by its CAS number 94266-02-1, is a complex organic compound with potential applications in pharmaceuticals and biochemistry. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H18K2N4O8S2, with a molecular weight of approximately 620.7 g/mol. It features multiple functional groups, including sulfonate and pyrazole moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18K2N4O8S2 |
| Molecular Weight | 620.7 g/mol |
| CAS Number | 94266-02-1 |
| Solubility | Soluble in water |
| pH | Neutral |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways related to inflammation and oxidative stress.
Antioxidant Properties
Several studies have indicated that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in its structure may facilitate the scavenging of free radicals.
Anti-inflammatory Effects
Research has shown that dipotassium p-(4,5-dihydro...) can reduce the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant properties of dipotassium p-(4,5-dihydro...) utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate its free radical scavenging ability. Results indicated that the compound significantly reduced DPPH radical levels compared to control samples, suggesting strong antioxidant potential .
Case Study 2: Anti-inflammatory Mechanism Exploration
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, dipotassium p-(4,5-dihydro...) was found to inhibit the expression of TNF-alpha and IL-6 cytokines. This study highlights its potential application in treating inflammatory disorders .
Properties
CAS No. |
65132-20-9 |
|---|---|
Molecular Formula |
C23H18K2N4O8S2 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
dipotassium;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C23H20N4O8S2.2K/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;;/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b4-3+,21-5-;; |
InChI Key |
PUIDVDVYDRPCMI-KSDNMRJFSA-L |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[K+].[K+] |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















